molecular formula C18H15N3 B12915532 (3R)-3-(1H-indol-3-ylmethyl)-3H-1,4-benzodiazepine

(3R)-3-(1H-indol-3-ylmethyl)-3H-1,4-benzodiazepine

Cat. No.: B12915532
M. Wt: 273.3 g/mol
InChI Key: PRBGPHVSMYLABR-OAHLLOKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R)-3-(1H-indol-3-ylmethyl)-3H-1,4-benzodiazepine is a complex organic compound that belongs to the class of benzodiazepines. This compound is characterized by the presence of an indole moiety attached to a benzodiazepine core. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-(1H-indol-3-ylmethyl)-3H-1,4-benzodiazepine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the condensation of an indole derivative with a benzodiazepine precursor under acidic or basic conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like Lewis acids or bases to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-(1H-indol-3-ylmethyl)-3H-1,4-benzodiazepine can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.

    Reduction: The benzodiazepine core can be reduced to form dihydrobenzodiazepine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodiazepine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

    Oxidation: Oxindole derivatives.

    Reduction: Dihydrobenzodiazepine derivatives.

    Substitution: Various substituted benzodiazepine derivatives depending on the nucleophile used.

Scientific Research Applications

(3R)-3-(1H-indol-3-ylmethyl)-3H-1,4-benzodiazepine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential anxiolytic and anticonvulsant effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R)-3-(1H-indol-3-ylmethyl)-3H-1,4-benzodiazepine involves its interaction with specific molecular targets in the body. The compound is believed to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to its anxiolytic and sedative properties. The indole moiety may also contribute to its binding affinity and selectivity for certain receptor subtypes.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Known for its strong anxiolytic effects and shorter half-life compared to diazepam.

    Clonazepam: Used primarily for its anticonvulsant properties.

Uniqueness

(3R)-3-(1H-indol-3-ylmethyl)-3H-1,4-benzodiazepine is unique due to the presence of the indole moiety, which may enhance its pharmacological profile and provide additional binding interactions with biological targets. This structural feature distinguishes it from other benzodiazepines and may offer advantages in terms of efficacy and selectivity.

Properties

Molecular Formula

C18H15N3

Molecular Weight

273.3 g/mol

IUPAC Name

(3R)-3-(1H-indol-3-ylmethyl)-3H-1,4-benzodiazepine

InChI

InChI=1S/C18H15N3/c1-3-7-17-13(5-1)10-19-15(12-21-17)9-14-11-20-18-8-4-2-6-16(14)18/h1-8,10-12,15,20H,9H2/t15-/m1/s1

InChI Key

PRBGPHVSMYLABR-OAHLLOKOSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=N[C@@H](C=N2)CC3=CNC4=CC=CC=C43

Canonical SMILES

C1=CC=C2C(=C1)C=NC(C=N2)CC3=CNC4=CC=CC=C43

Origin of Product

United States

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